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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

This technical support center provides troubleshooting guidance for researchers and drug
development professionals encountering toxicity in animal models during experiments with
TSR-011. The information is presented in a question-and-answer format to directly address
specific issues.

Disclaimer: The development of TSR-011 (belizatinib) was discontinued, and detailed
preclinical toxicology reports are not extensively available in the public domain. This guide is
compiled from limited publicly available data on TSR-011 and supplemented with information
on the known class-effects of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor
Kinase (TRK) inhibitors.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of TSR-011?

TSR-011 is an orally available dual inhibitor of the receptor tyrosine kinase anaplastic
lymphoma kinase (ALK) and the tropomyosin-related kinases (TRK) TRKA, TRKB, and TRKC.
[1][2][3] By inhibiting these kinases, TSR-011 disrupts downstream signaling pathways, such
as the RAS/MAPK, PI3K, and STAT3 pathways, which are crucial for tumor cell growth and
survival.[1][4]

Q2: What are the known or potential toxicities of TSR-011 in animal models?
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Based on limited preclinical data for TSR-011 and the known class-effects of ALK and TRK
inhibitors, researchers should monitor for the following potential toxicities:

o Cardiovascular Effects: In a non-clinical study, TSR-011 was associated with an increased
heart rate at doses of 3 mg/kg and higher, and decreased pulse pressure at 10 mg/kg and
above. A transient increase in body temperature was observed at 15 mg/kg. These effects
were reported to be reversible.[5] Dose-limiting QTc prolongation was also observed in
human clinical trials at higher doses.[6]

» Neurological Effects: While not specifically reported for TSR-011 in the available preclinical
data, other TRK inhibitors have been shown to cause dose-dependent and reversible
neurological signs such as gait disturbance, impaired balance, and poor coordination in
animal models.[1] These are considered on-target effects related to the inhibition of TRK
pathways in the nervous system.[1]

o Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common adverse events
associated with ALK inhibitors in clinical settings and should be monitored in animal studies.

[7]L8]

e Hepatic Effects: Elevations in liver transaminases (ALT and AST) have been observed with
other ALK inhibitors.[6][8] Regular monitoring of liver function is recommended.

o Dermal Effects: Skin rash is a potential adverse event associated with ALK inhibitors.[8]

Q3: We are observing unexpected mortality in our mouse xenograft study with TSR-011. What
could be the cause?

Unexpected mortality could be due to several factors. It is crucial to first rule out experimental
variables such as gavage error or infection. If the mortality is dose-dependent, it is likely related
to drug toxicity. High doses of TSR-011 may lead to severe, unmonitored cardiovascular or
neurological events. A dose de-escalation study is recommended to determine the maximum
tolerated dose (MTD) in your specific animal model.
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Issue 1: Cardiovascular Abnormalities Observed (e.g.,
changes in ECG, heart rate)

Potential Cause: On-target or off-target effects of TSR-011 on cardiac ion channels. In vitro
studies have shown that TSR-011 can inhibit the hERG channel, which is associated with QTc
prolongation.[5]

Troubleshooting Steps:

Confirm the Finding: Ensure that the observed cardiovascular changes are significantly
different from the vehicle-treated control group and are dose-dependent.

e Dose Reduction: Reduce the dose of TSR-011 to the next lower level in your experimental
plan.

o Continuous Monitoring: If feasible, utilize telemetry to continuously monitor cardiovascular
parameters in a subset of animals.

« Histopathology: At the end of the study, perform a thorough histopathological examination of
the heart tissue to look for any signs of cardiotoxicity.

Issue 2: Neurological Signs in Rodents (e.g., ataxia,
lethargy, circling)

Potential Cause: On-target inhibition of TRK receptors, which play a role in the nervous system.

[1]
Troubleshooting Steps:

o Standardized Neurological Assessment: Implement a standardized functional observational
battery (FOB) or a modified Irwin test to systematically assess neurological function at
baseline and at various time points after dosing.

o Dose-Response Relationship: Determine if the severity of the neurological signs correlates
with the dose of TSR-011 administered.
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o Reversibility Assessment: Include a recovery cohort in your study design. After the last dose,
monitor the animals for a period to see if the neurological signs resolve.

» Brain Histopathology: Conduct a histopathological analysis of the brain and spinal cord to
rule out any drug-induced lesions.

Data Summary
Table 1: Summary of Potential TSR-011 Toxicities in
Animal Models

Dose
Potential Animal Model ] o
Organ System o . . Threshold (if Citation
Toxicities (if specified) .
specified)
_ Increased heart -~
Cardiovascular ) Not specified > 3 mg/kg [5]
rate
Decreased pulse -
Not specified > 10 mg/kg [5]
pressure
Transient -~
) Not specified 15 mg/kg [5]
hyperthermia
. No observed
Respiratory Rat < 60 mg/kg [5]
effects
No observed
Neurological effects (modified Rat < 60 mg/kg [5]

Irwin test)

Experimental Protocols
Protocol 1: General Toxicity Assessment in a Rodent
Model

e Animal Model: Use a common rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).

e Groups: Include a vehicle control group and at least three dose levels of TSR-011 (low,
medium, high). The high dose should be selected to induce some level of toxicity to identify
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the MTD.

e Dosing: Administer TSR-011 orally (gavage) once daily for a predetermined period (e.g., 14
or 28 days).

 Clinical Observations: Conduct daily clinical observations, including changes in body weight,
food and water consumption, and any visible signs of toxicity.

o Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the
study for a complete blood count and serum chemistry analysis.

o Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ
weights, and collect tissues for histopathological examination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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